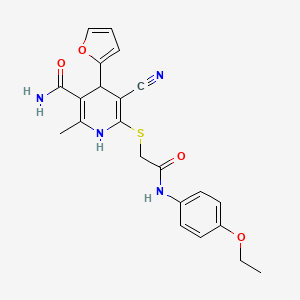
5-Cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-Cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide" is a heterocyclic compound that appears to be related to a class of compounds with potential biological activity. The structure suggests it is a dihydropyridine derivative, which is a class known for its cardiovascular effects, such as those seen in calcium channel blockers .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids with various 2-substituents has been reported . These compounds were synthesized and then converted to the corresponding carboxylic acids through alkaline hydrolysis followed by acidification. Although the specific synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with biological targets. The presence of a cyano group, a furan ring, and a thioether linkage suggests that the compound could participate in various chemical reactions, such as nucleophilic addition or substitution . The ethoxyphenyl group may also contribute to the compound's lipophilicity and its ability to interact with hydrophobic pockets within biological targets.
Chemical Reactions Analysis
The compound's reactivity can be inferred from related research. For example, reactions of 2-benzamido-4,5-dihydro-3-furancarbonitriles with cyanomethylene compounds have been studied, leading to the formation of various cyanoacetates and propanedinitriles . These reactions typically involve the use of sodium hydride and dimethyl sulfoxide or dimethylformamide as solvents. The compound may undergo similar reactions due to the presence of the furan ring and cyano group.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can hypothesize based on the structure and related compounds. Dihydropyridine derivatives often have significant pharmacological properties, particularly affecting the cardiovascular system . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the cyano, furan, and thioether groups. The chemical properties, including reactivity and potential for forming derivatives, would be influenced by the same functional groups and the overall molecular conformation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of various heterocyclic compounds. For instance, it has been involved in reactions to form 5-oxo-2-thioxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitriles, a type of heterocyclic compound, indicating its utility in complex organic syntheses (Kornev, Tishin, & Sosnovskikh, 2019).
- Formation of Pyrido and Thieno Pyrimidines : It's been used in the creation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. These compounds have potential in various fields including pharmaceuticals and material science (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Biological and Pharmacological Activities
- Antiprotozoal Agents : Derivatives of the compound have shown promise as antiprotozoal agents, especially against T. b. rhodesiense and P. falciparum, indicating potential in treating protozoal infections (Ismail et al., 2004).
- Anticancer Activity : Studies have suggested that certain derivatives might inhibit tubulin polymerization, which is a significant pathway in cancer treatment. This highlights its potential role in developing new anticancer drugs (Jayarajan et al., 2019).
Other Applications
- Antimicrobial Properties : Some derivatives of the compound have shown antimicrobial activity, suggesting its utility in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
- Chemical Synthesis of Novel Compounds : The compound serves as a building block for the synthesis of various other novel compounds, which can be used in different scientific and industrial applications (Koza et al., 2013).
Propiedades
IUPAC Name |
5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-3-29-15-8-6-14(7-9-15)26-18(27)12-31-22-16(11-23)20(17-5-4-10-30-17)19(21(24)28)13(2)25-22/h4-10,20,25H,3,12H2,1-2H3,(H2,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJZMCRXMDCTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)N)C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/no-structure.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)
![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2521720.png)
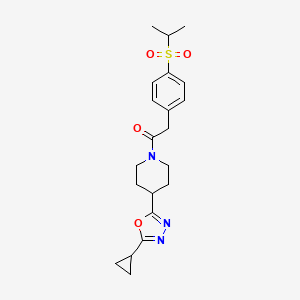
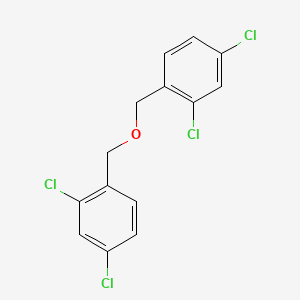
![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)
![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)
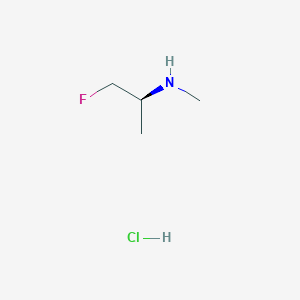
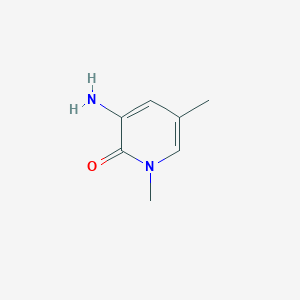
![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)

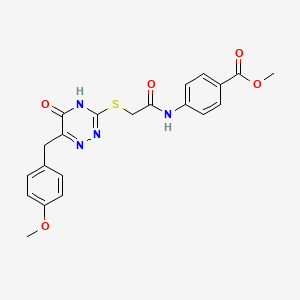
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)